N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE
Description
N-alpha-Benzyloxycarbonyl-N-alpha-methyl-O-acetyl-L-threonine dicyclohexylamine (hereafter referred to as the target compound) is a protected amino acid derivative. Its structure includes:
- N-alpha-Benzyloxycarbonyl (Z) group: A common protecting group for amine functionalities in peptide synthesis, providing stability under basic conditions but removable via hydrogenolysis .
- O-Acetyl-L-threonine: The acetyl group protects the hydroxyl side chain of threonine, preventing undesired side reactions during peptide elongation.
- Dicyclohexylamine (DCHA) counterion: Enhances crystallinity and solubility in organic solvents, facilitating purification .
The compound is typically a white solid with ≥99% purity (as noted for structurally similar compounds in and ) and is utilized in peptide synthesis for controlled assembly of complex sequences.
Properties
Molecular Formula |
C27H42N2O6 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2S,3R)-3-acetyloxy-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C15H19NO6.C12H23N/c1-10(22-11(2)17)13(14(18)19)16(3)15(20)21-9-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,13H,9H2,1-3H3,(H,18,19);11-13H,1-10H2/t10-,13+;/m1./s1 |
InChI Key |
VTAXDKCVMRHJQP-HTKOBJQYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1)OC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE typically follows a multi-step synthetic route involving:
- Protection of the amino group with the benzyloxycarbonyl (Cbz) group.
- Selective N-methylation of the alpha-amino group.
- Acetylation of the hydroxyl side chain.
- Formation of the dicyclohexylamine (DCHA) salt for isolation.
This approach ensures the amino acid is suitably protected for peptide coupling while introducing the N-methyl group to modify peptide properties.
Oxazolidinone Intermediate Route
One of the most efficient and widely documented methods involves the formation of a 5-oxazolidinone intermediate from the protected amino acid, followed by reductive cleavage to yield the N-methylated amino acid derivative.
Step 1: Formation of the Oxazolidinone
The N-benzyloxycarbonyl-protected L-threonine is cyclized to form an oxazolidinone ring, which protects the side-chain hydroxyl and facilitates selective N-methylation. This step typically yields the oxazolidinone intermediate in high efficiency (around 86-89%).Step 2: Reductive Cleavage for N-Methylation
Reductive cleavage of the oxazolidinone using trifluoroacetic acid and triethylsilane produces the N-alpha-methylated amino acid with the acetylated hydroxyl group intact. Yields for this step are reported around 70-88%, representing a significant improvement over methods without side-chain protection.Step 3: Formation of the Dicyclohexylamine Salt
The crude N-methyl amino acid acetate is dissolved in an organic solvent (e.g., ethyl acetate), and dicyclohexylamine is added. The resulting salt precipitates upon standing overnight, facilitating isolation with yields around 80%.
Protection and Acetylation Steps
Purification and Isolation
- After reaction completion, the mixtures are typically worked up by aqueous extraction, acidification to pH ~2 with hydrochloric acid, and extraction with organic solvents such as ethyl acetate or diethyl ether.
- Drying agents like magnesium sulfate (MgSO4) are used to remove residual water.
- Flash chromatography with solvents like dichloromethane/methanol/acetic acid mixtures is employed for final purification, yielding the compound as a white foam or solid.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazolidinone formation | N-Cbz-L-threonine, cyclization conditions | 86-89 | Efficient cyclization; side-chain protected |
| Reductive cleavage (N-methylation) | Trifluoroacetic acid, triethylsilane | 70-88 | Selective N-methylation, preserves acetyl group |
| Acetylation of hydroxyl group | Acetic anhydride or acetyl chloride | High | Protects side-chain hydroxyl |
| Salt formation with DCHA | Dicyclohexylamine in ethyl acetate, room temp | ~80 | Facilitates isolation and purification |
| Purification | Flash chromatography (DCM/methanol/acetic acid) | - | Final product as white foam or solid |
Mechanistic Insights and Optimization
- The oxazolidinone intermediate acts as a key scaffold, enabling selective modification of the amino acid nitrogen while protecting the side chain.
- Use of trifluoroacetic acid and triethylsilane for reductive cleavage is mild and minimizes racemization, preserving stereochemistry.
- Formation of the dicyclohexylamine salt improves crystallinity and handling of the final compound, enhancing yield and purity.
- Optimization of solvent systems and reaction times has been shown to improve overall yield and reduce side products.
Chemical Reactions Analysis
Deprotection Reactions
The compound undergoes selective removal of protective groups under controlled conditions:
Benzyloxycarbonyl (Cbz) Group Removal
-
Catalytic Hydrogenation :
Hydrogenolysis with Pd/C (5–10% w/w) in HCl-containing solvents cleaves the Cbz group, yielding N-methyl-O-acetyl-L-threonine and benzyl alcohol as byproducts . -
Reductive Cleavage :
Triethylsilane (TES) and trifluoroacetic acid (TFA) in chloroform selectively reduce the oxazolidinone intermediates, preserving the acetyl group .
O-Acetyl Hydrolysis
-
Base-Mediated Saponification :
Treatment with NaOH (1–2 M) in THF/water removes the acetyl group, forming N-alpha-benzyloxycarbonyl-N-methyl-L-threonine.-
Optimal conditions: 0°C to room temperature, 2–4 h.
-
Peptide Coupling Reactions
The compound serves as a building block in peptide synthesis via carboxyl activation:
Active Ester Formation
-
Dicyclohexylcarbodiimide (DCC) Coupling :
Reacts with hydroxysuccinimide (HOSu) or pentafluorophenol (PfOH) in dichloromethane (DCM) to form active esters, enabling efficient peptide bond formation .
| Reagent | Solvent | Reaction Time | Yield |
|---|---|---|---|
| DCC/HOSu | DCM | 4–6 h | 85–90% |
| Benzotriazolyluronium (HBTU) | DMF | 2–3 h | 90–95% |
Acid Sensitivity
-
The O-acetyl group is stable under mildly acidic conditions (pH 3–5) but hydrolyzes rapidly in concentrated HCl or TFA .
-
Mechanism : Acid-catalyzed cleavage proceeds via oxonium ion intermediates .
Thermal Stability
-
Decomposes above 150°C, releasing dicyclohexylamine (DCHA) and forming N-methylated byproducts.
Prodrug Design
-
Enzymatic hydrolysis by esterases releases active N-methyl-threonine, enhancing bioavailability in drug formulations .
-
Metabolic Studies :
Acetyl-CoA-dependent N-alpha-acetylation influences apoptotic signaling, as observed in Bcl-xL-regulated pathways .
Side-Chain Functionalization
-
Glycosylation :
Reacts with acetobromosugars in acetonitrile using iodine as a promoter, yielding glycosylated derivatives (43–59% yield) . -
Phosphorylation :
Forms phosphonate derivatives via reaction with diphenyl chlorophosphate in DMF .
Key Research Findings
-
Reductive Cleavage Efficiency :
Triethylsilane/TFA achieves >90% deprotection efficiency for the Cbz group without affecting the acetyl moiety . -
Solvent Impact on Coupling :
DMF enhances reaction rates compared to DCM due to improved solubility of the DCHA salt . -
Stability in Biological Systems :
The compound’s acetyl group is resistant to plasma esterases, making it suitable for prolonged drug release .
Scientific Research Applications
Medicinal Chemistry Applications
-
Peptide Synthesis :
- This compound serves as an intermediate in the synthesis of various peptides. Its Boc protection allows for selective reactions that are crucial in building complex peptide structures. Research has shown that derivatives of L-threonine are essential for creating neurokinin antagonists, which have implications in pain management and neurobiology .
-
Neuropharmacology :
- The compound has been investigated for its role in the development of neurokinin receptor antagonists. These antagonists are being explored for their potential to treat conditions such as anxiety, depression, and pain syndromes. For instance, modifications to L-threonine derivatives have led to the discovery of novel compounds with improved efficacy against neurokinin receptors .
-
Anticancer Research :
- Compounds similar to N-alpha-Benzyloxycarbonyl-N-alpha-methyl-O-acetyl-L-threonine have been studied for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both critical enzymes in cancer cell proliferation. The synthesis of these inhibitors involves the strategic use of amino acid derivatives, highlighting the importance of this compound in anticancer drug development .
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound has been utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. Research indicates that modifications to amino acid structures can significantly affect enzyme activity, providing insights into enzyme-substrate interactions and potential therapeutic targets .
-
Protein Engineering :
- N-alpha-Benzyloxycarbonyl-N-alpha-methyl-O-acetyl-L-threonine is also relevant in protein engineering applications where the incorporation of modified amino acids can enhance protein stability and activity. This is particularly useful in designing proteins with specific functionalities for therapeutic use .
Case Studies
Mechanism of Action
The mechanism of action of N-alpha-BENZYLOXYCARBONYL-N-alpha-METHYL-O-ACETYL-L-THREONINE DICYCLOHEXYLAMINE involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protective group, while the methyl and acetyl groups influence the compound’s reactivity and interactions. The dicyclohexylamine component may play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures .
Comparison with Similar Compounds
Structural Analogues with Varied Amino Acid Backbones
The target compound differs from analogues primarily in the choice of amino acid and protecting groups. Key examples include:
Key Differences :
- Amino Acid Side Chains: The target’s threonine contains a hydroxyl group (protected as O-acetyl), while phenylalanine has a hydrophobic benzyl side chain. This impacts solubility and peptide folding.
- Protection Strategy : The O-acetyl group in the target compound prevents oxidation or side reactions during synthesis, unlike the sulfonyl group in the arginine derivative, which may enhance stability in acidic conditions .
Comparison of Protecting Groups
The Z group (benzyloxycarbonyl) is compared with other common amine-protecting groups:
Functional Impact :
- The Z group in the target compound requires hydrogenolysis for removal, limiting its use in solid-phase synthesis but favoring solution-phase methods.
Counterion Effects: Dicyclohexylamine vs. Other Amines
The choice of counterion influences physicochemical properties:
Practical Implications :
- DCHA enhances crystallinity, aiding purification via recrystallization. However, residual DCHA may require additional washing steps.
Q & A
Q. What are the key considerations for synthesizing N-alpha-benzyloxycarbonyl-N-alpha-methyl-O-acetyl-L-threonine dicyclohexylamine salt with high yield?
The synthesis involves sequential protection of L-threonine: (1) benzyloxycarbonyl (Z) group introduction via chlorobenzyl chloroformate, (2) N-methylation under controlled basic conditions, (3) O-acetylation using acetic anhydride, and (4) salt formation with dicyclohexylamine (DCHA). Critical parameters include maintaining anhydrous conditions to prevent hydrolysis, stoichiometric control of DCHA (1:1 molar ratio), and low-temperature stirring to minimize racemization. Recrystallization from ethanol/hexane mixtures improves purity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- 1H/13C NMR : Identifies benzyloxycarbonyl (δ 7.3–7.5 ppm for aromatic protons), acetyl (δ 2.0–2.2 ppm), and DCHA protons (δ 1.0–1.8 ppm for cyclohexyl groups).
- Chiral HPLC : Validates enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase.
- ESI-MS : Confirms molecular ion peaks for the protonated salt (e.g., [M+H]+ at m/z ~535).
- IR Spectroscopy : Detects carbonyl stretches (C=O) from acetyl (1740 cm⁻¹) and carbamate (1690 cm⁻¹) groups .
Q. What purification methods are recommended for isolating the target compound after synthesis?
Recrystallization using ethanol/water (4:1 v/v) exploits the compound’s low aqueous solubility. For impurities with similar polarity, silica gel column chromatography with a gradient of ethyl acetate/hexane (10–50%) is effective. TLC monitoring (Rf ~0.3 in ethyl acetate/hexane 3:7) ensures fraction collection accuracy .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric excess (ee) of the L-threonine backbone during synthesis?
Racemization risks arise during N-methylation and O-acetylation. Mitigation strategies include:
- Using mild bases (e.g., NaHCO3 instead of NaOH) and low temperatures (0–5°C).
- Incorporating chiral auxiliaries (e.g., (R)- or (S)-binol) during methylation to sterically hinder racemization.
- Real-time monitoring via polarimetry or chiral HPLC at intermediate stages to adjust reaction conditions .
Q. What are the challenges in studying the compound’s stability under varying thermal and pH conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, attributed to DCHA volatilization (boiling point: 256°C). Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to phase transitions.
- pH Stability : In aqueous buffers (pH 2–12), the acetyl group hydrolyzes at pH >10, monitored via HPLC. DCHA’s low water solubility (0.8 g/L) limits dissolution in physiological studies, requiring co-solvents like DMSO .
Q. How does the choice of counterion (e.g., dicyclohexylamine) influence the compound’s physicochemical properties?
DCHA enhances crystallinity due to its bulky cyclohexyl groups, improving X-ray diffraction quality. Compared to smaller amines (e.g., triethylamine), DCHA reduces hygroscopicity, aiding long-term storage. However, its low aqueous solubility complicates bioavailability studies, necessitating salt metathesis with sodium or potassium for in vivo applications .
Q. Are there computational models predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with proteases. Key findings:
- The benzyloxycarbonyl group engages in π-π stacking with aromatic residues (e.g., Phe in trypsin).
- DCHA’s hydrophobicity stabilizes binding pockets in lipid-rich environments. Validation via surface plasmon resonance (SPR) or enzyme inhibition assays is critical .
Safety and Handling
Q. What safety precautions are necessary when handling dicyclohexylamine in this compound’s synthesis?
DCHA (UN2565) is corrosive and air-sensitive. Key precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
